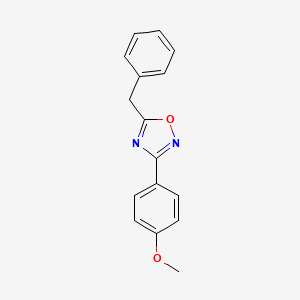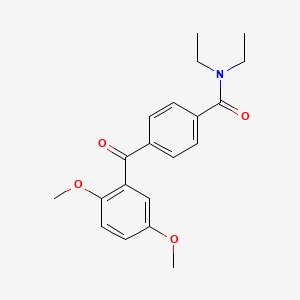![molecular formula C12H11F6NO B5703450 N-[3,5-bis(trifluoromethyl)phenyl]butanamide](/img/structure/B5703450.png)
N-[3,5-bis(trifluoromethyl)phenyl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3,5-bis(trifluoromethyl)phenyl]butanamide, also known as BTF, is a chemical compound that has gained attention in scientific research due to its potential as a selective modulator of the G protein-coupled receptor 40 (GPR40). GPR40 is known to play a role in glucose homeostasis and insulin secretion, making BTF a promising candidate for the development of new treatments for type 2 diabetes.
Mecanismo De Acción
N-[3,5-bis(trifluoromethyl)phenyl]butanamide works by binding to and activating GPR40, which is expressed in pancreatic beta-cells and plays a role in insulin secretion. Activation of GPR40 by N-[3,5-bis(trifluoromethyl)phenyl]butanamide leads to an increase in intracellular calcium levels, which in turn stimulates insulin secretion.
Biochemical and Physiological Effects:
N-[3,5-bis(trifluoromethyl)phenyl]butanamide has been shown to enhance glucose-stimulated insulin secretion in vitro and in vivo. It has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases. N-[3,5-bis(trifluoromethyl)phenyl]butanamide has no known toxicity and does not affect cell viability or proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[3,5-bis(trifluoromethyl)phenyl]butanamide in lab experiments is its specificity for GPR40, which allows for more targeted studies of its effects on insulin secretion and glucose homeostasis. However, N-[3,5-bis(trifluoromethyl)phenyl]butanamide is a relatively new compound and its long-term effects on human health are not yet fully understood. Additionally, the synthesis of N-[3,5-bis(trifluoromethyl)phenyl]butanamide can be complex and time-consuming, which may limit its use in some lab settings.
Direcciones Futuras
There are several potential future directions for research on N-[3,5-bis(trifluoromethyl)phenyl]butanamide. One area of interest is the development of N-[3,5-bis(trifluoromethyl)phenyl]butanamide analogs with improved pharmacokinetic properties and greater specificity for GPR40. Another area of research is the investigation of N-[3,5-bis(trifluoromethyl)phenyl]butanamide's potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the long-term effects of N-[3,5-bis(trifluoromethyl)phenyl]butanamide on human health and its potential as a therapeutic agent for type 2 diabetes.
Métodos De Síntesis
N-[3,5-bis(trifluoromethyl)phenyl]butanamide can be synthesized through a multi-step process involving the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with butylamine in the presence of a reducing agent. This is followed by a reaction with acetic anhydride and subsequent purification steps to obtain the final product.
Aplicaciones Científicas De Investigación
N-[3,5-bis(trifluoromethyl)phenyl]butanamide has been the subject of several scientific studies investigating its potential as a GPR40 modulator. These studies have shown that N-[3,5-bis(trifluoromethyl)phenyl]butanamide can enhance glucose-stimulated insulin secretion in pancreatic beta-cells, indicating its potential as a therapeutic agent for type 2 diabetes. N-[3,5-bis(trifluoromethyl)phenyl]butanamide has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F6NO/c1-2-3-10(20)19-9-5-7(11(13,14)15)4-8(6-9)12(16,17)18/h4-6H,2-3H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMVFIYSVNRGSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3,5-bis(trifluoromethyl)phenyl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methoxyphenyl)-2-[4-(1-piperidinylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5703382.png)
![3-(1-adamantyl)-N'-[1-(3,4-dimethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5703387.png)


![2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5703412.png)

![N-{2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5703425.png)

![N-{4-[(3-bromobenzyl)oxy]phenyl}acetamide](/img/structure/B5703449.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5703454.png)

![N'-[(2-methyl-3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5703465.png)
